Cas no 1629166-02-4 (SBC-110736)

SBC-110736 structure
SBC-110736 structure
Nome del prodotto:SBC-110736
Numero CAS:1629166-02-4
MF:C26H27N3O2
MW:413.51
MDL:MFCD30541539
CID:2950117
PubChem ID:78425817

SBC-110736 Proprietà chimiche e fisiche

Nomi e identificatori

    • SBC-110736
    • SBC110736
    • N-[4-(2-Phenyl-4-p-tolyl-piperazine-1-carbonyl)-phenyl]-acetamide
    • BCP30128
    • SBC 110736; SBC110736
    • N-(4-(2-phenyl-4-(p-tolyl)piperazine-1-carbonyl)phenyl)acetamide
    • N-[4-[4-(4-methylphenyl)-2-phenylpiperazine-1-carbonyl]phenyl]acetamide
    • CID 78425817
    • SBC110,736
    • SBC-1107326
    • N-(4-{[4-(4-Methylphenyl)-2-phenyl-1-piperazinyl]carbonyl}phenyl)acetamid
    • SBC 110736
    • Acetamide, N-[4-[[4-(4-methylphenyl)-2-phenyl-1-piperazinyl]carbonyl]phenyl]-
    • SBC-1107326(b)
    • cholesterol,inhibit,Ser/Thr Protease,diet,Serine endopeptidases,Inhibitor,Threonine proteases,SBC 110736,SBC-110736,high,fat,Serine proteases
    • HY-101832
    • SBC-110736?
    • DA-67457
    • SCHEMBL19971958
    • 1629166-02-4
    • MS-27154
    • N-{4-[4-(4-methylphenyl)-2-phenylpiperazine-1-carbonyl]phenyl}acetamide
    • CS-6867
    • G15988
    • AC-33609
    • AKOS030528609
    • EX-A2194
    • MDL: MFCD30541539
    • Inchi: 1S/C26H27N3O2/c1-19-8-14-24(15-9-19)28-16-17-29(25(18-28)21-6-4-3-5-7-21)26(31)22-10-12-23(13-11-22)27-20(2)30/h3-15,25H,16-18H2,1-2H3,(H,27,30)
    • Chiave InChI: PILMFSWQYWYOJC-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C([H])=C([H])C(=C([H])C=1[H])N([H])C(C([H])([H])[H])=O)N1C([H])([H])C([H])([H])N(C2C([H])=C([H])C(C([H])([H])[H])=C([H])C=2[H])C([H])([H])C1([H])C1C([H])=C([H])C([H])=C([H])C=1[H]

Proprietà calcolate

  • Massa esatta: 413.21032711 g/mol
  • Massa monoisotopica: 413.21032711 g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 31
  • Conta legami ruotabili: 4
  • Complessità: 602
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 52.6
  • XLogP3: 4
  • Peso molecolare: 413.5

Proprietà sperimentali

  • Densità: 1.204±0.06 g/cm3(Predicted)
  • Punto di ebollizione: 681.1±55.0 °C(Predicted)
  • Solubilità: Soluble in DMSO:64.0(Max Conc. mg/mL);154.77(Max Conc. mM)
  • pka: 14.77±0.70(Predicted)

SBC-110736 Informazioni sulla sicurezza

  • Condizioni di conservazione:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

SBC-110736 Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
S215695-5mg
SBC 110736
1629166-02-4
5mg
$ 230.00 2022-06-03
ChemScence
CS-6867-25mg
SBC-110736
1629166-02-4 99.89%
25mg
$456.0 2022-04-27
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci21090-5mg
SBC-110736
1629166-02-4 98%
5mg
¥1540.00 2023-09-09
DC Chemicals
DC10148-250 mg
SBC-110736
1629166-02-4 >98%
250mg
$900.0 2022-02-28
DC Chemicals
DC10148-1 g
SBC-110736
1629166-02-4 >98%
1g
$1700.0 2022-02-28
ChemScence
CS-6867-10mg
SBC-110736
1629166-02-4 99.89%
10mg
$216.0 2022-04-27
DC Chemicals
DC10148-100mg
SBC-110736
1629166-02-4
100mg
$500.0 2023-09-15
A2B Chem LLC
AX41464-1mg
SBC-110736
1629166-02-4 ≥98%
1mg
$34.00 2024-04-20
DC Chemicals
DC10148-1g
SBC-110736
1629166-02-4
1g
$1700.0 2023-09-15
1PlusChem
1P01E7AW-1mg
SBC-110736
1629166-02-4 ≥98%
1mg
$78.00 2024-06-19
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1629166-02-4)SBC 110736
A1001975
Purezza:99%/99%/99%/99%
Quantità:10mg/25mg/50mg/100mg
Prezzo ($):220.0/375.0/638.0/1085.0
atkchemica
(CAS:1629166-02-4)SBC-110736
CL4147
Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta